

What is MDMB-5Br-INACA and its chemical class?

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An In-Depth Technical Guide to MDMB-5Br-INACA

Introduction

MDMB-5Br-INACA is a synthetic cannabinoid of the indazole-3-carboxamide class.[1][2] It has emerged in the recreational drug market and is notable for its role as a precursor in the synthesis of other, more potent synthetic cannabinoids.[2][3][4] This substance is often sold in "chemistry kits" for the end-user to complete the synthesis, a tactic used to circumvent existing drug control laws.[2][3] While it lacks the "tail" group typical of highly potent cannabinoid receptor agonists, MDMB-5Br-INACA itself exhibits activity at cannabinoid receptors.[2][5] This guide provides a comprehensive technical overview of MDMB-5Br-INACA, including its chemical properties, pharmacological profile, and the analytical methods for its detection.

Chemical and Physical Properties

MDMB-5Br-INACA is characterized by a 5-bromo-1H-indazole-3-carboxylic acid core linked to a methyl L-tert-leucinate head group.[5] Its key chemical and physical data are summarized below.



Property	Value
IUPAC Name	methyl (2S)-2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3,3-dimethylbutanoate[5]
Synonyms	5Br-MDMB-INACA, MDMB-5-bromo-INACA[1]
Molecular Formula	C15H18BrN3O3[5]
Molecular Weight	368.23 g/mol [5]
Appearance	Solid substance[3][6]
Solubility	DMF: 14 mg/mL, DMSO: 14 mg/mL, Ethanol: 14 mg/mL, PBS (pH 7.2): 0.20 mg/mL[3][4]

Role as a Synthetic Precursor

A defining characteristic of **MDMB-5Br-INACA** is its function as a precursor for more potent synthetic cannabinoid receptor agonists (SCRAs). The final step in this synthesis is the N-alkylation of the indazole ring, which adds the crucial "tail" that confers high cannabinoid receptor activity.[5]

General Synthesis from Precursor

The conversion of MDMB-5Br-INACA to a "tailed" analogue is a standard N-alkylation reaction:

- Deprotonation: A base is used to deprotonate the nitrogen at the 1-position of the indazole ring, creating a nucleophilic anion.
- Nucleophilic Substitution: This anion then attacks an alkyl halide (e.g., 1-bromobutane),
 resulting in the formation of an N-C bond and the attachment of the alkyl tail.[5]

A practical example is the synthesis of MDMB-5'Br-BUTINACA from the **MDMB-5Br-INACA** precursor by adding a butyl group.[5][7]

Diagram 1: Synthesis of a tailed synthetic cannabinoid from MDMB-5Br-INACA.

Pharmacology



MDMB-5Br-INACA is an agonist at both CB1 and CB2 cannabinoid receptors.[5] However, it displays a marked selectivity for the CB2 receptor.[5]

Receptor Activity

The pharmacological activity of the (S)-enantiomer of **MDMB-5Br-INACA** has been characterized in vitro.[5]

Parameter	CB1 Receptor	CB2 Receptor
Potency (EC50)	2203 nM[5]	22.5 nM[5]
Efficacy	360% (relative to CP55,940)[5]	124% (relative to CP55,940)[5]
Receptor Selectivity	-	~98-fold more potent at CB2[5]

Despite its high efficacy at the CB1 receptor, its potency is considered relatively low compared to its "tailed" analogues.[5]

Signaling Pathways

As a cannabinoid receptor agonist, **MDMB-5Br-INACA** is expected to activate downstream signaling cascades typical of these G protein-coupled receptors. This includes the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.

Diagram 2: Hypothetical signaling pathway for MDMB-5Br-INACA.

Metabolism

The metabolic pathways of **MDMB-5Br-INACA** are similar to other indazole-3-carboxamide synthetic cannabinoids. In vitro studies using human hepatocytes have identified several biotransformations.[8] The primary metabolic routes include:

- Hydroxylation
- Dihydrodiol formation
- Amide hydrolysis[5]



These metabolic processes are crucial for the detoxification and elimination of the compound from the body.

Analytical Methodologies

The detection and characterization of **MDMB-5Br-INACA** in seized materials rely on sophisticated analytical techniques.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)[1]

- Instrument: Agilent 5975 Series GC/MSD System
- Column: Agilent J&W DB-1 (12 m x 200 μm x 0.33 μm)
- Carrier Gas: Helium (1.46 mL/min)
- Injection Port Temperature: 265 °C
- Injection Type: Splitless
- Mass Scan Range: 40-550 m/z
- Retention Time: 7.82 min

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)[1]

- Instrument: Sciex TripleTOF 5600+
- Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 μm)
- Mobile Phase A: 10 mM Ammonium formate, pH 3.0
- Mobile Phase B: 0.1% Formic acid in Acetonitrile/Methanol (50:50)
- Gradient: Initial 95% A, ramp to 5% A over 13 min, return to 95% A at 15.5 min
- Injection Volume: 10 μL



• TOF MS Scan Range: 100-510 Da

Retention Time: 9.01 min

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